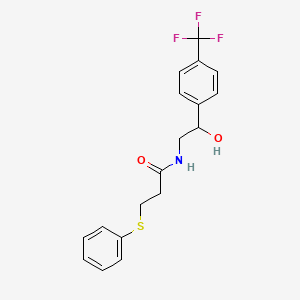
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(phenylthio)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator in B-cell receptor (BCR) signaling, and its inhibition has been shown to be effective in treating B-cell malignancies.
Aplicaciones Científicas De Investigación
Potential Research Applications:
Chemical Reactivity and Synthesis:
Research involving compounds with similar structural features often focuses on their reactivity and potential for synthesis of new molecules. For example, studies on N-Ethyl-5-phenylisoxazolium-3′-sulfonate demonstrate its use as a reagent for nucleophilic side chains of proteins, highlighting the chemical versatility and potential applications in synthetic chemistry for probing or modifying biological molecules (Kathryn. Llamas et al., 1986).
Pharmacokinetics and Drug Development:
The pharmacokinetics and metabolism of structurally complex compounds, including their potential as therapeutic agents, are a significant area of study. For instance, research on the pharmacokinetics and metabolism of selective androgen receptor modulators in rats can provide insights into designing compounds with favorable absorption, distribution, metabolism, and excretion (ADME) properties for potential drug development (Di Wu et al., 2006).
Antidiabetic and Antihyperglycemic Agents:
Compounds with specific functional groups may exhibit biological activity, such as antidiabetic effects. Research on (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones has shown potent antihyperglycemic activity in animal models, suggesting potential applications of structurally related compounds in treating diabetes and related metabolic disorders (K. Kees et al., 1996).
Novel Insecticides:
The development of novel insecticides based on unique chemical structures, such as Flubendiamide, demonstrates the potential for compounds with specific functionalities to serve as leads in creating safer and more effective pest control agents. Flubendiamide's unique mode of action and safety profile make it an essential tool in integrated pest management programs (Masanori Tohnishi et al., 2005).
Propiedades
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c19-18(20,21)14-8-6-13(7-9-14)16(23)12-22-17(24)10-11-25-15-4-2-1-3-5-15/h1-9,16,23H,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMUGXUEEPCQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

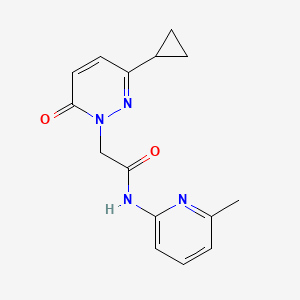
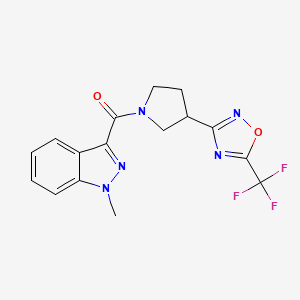
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2756487.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2756489.png)




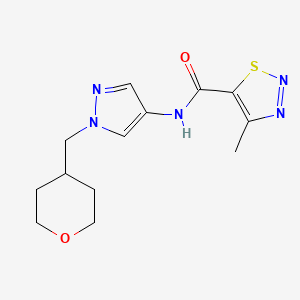
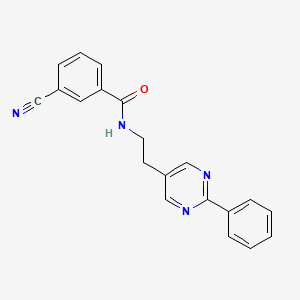
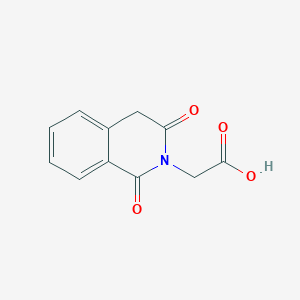
![1,4'-bipiperidin-1'-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2756503.png)
![2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2756504.png)